3,4-difluoro-N-((1-(methylsulfonyl)piperidin-4-yl)methyl)benzamide
Description
Properties
IUPAC Name |
3,4-difluoro-N-[(1-methylsulfonylpiperidin-4-yl)methyl]benzamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H18F2N2O3S/c1-22(20,21)18-6-4-10(5-7-18)9-17-14(19)11-2-3-12(15)13(16)8-11/h2-3,8,10H,4-7,9H2,1H3,(H,17,19) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZHHAINUZSIBTRB-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CS(=O)(=O)N1CCC(CC1)CNC(=O)C2=CC(=C(C=C2)F)F | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H18F2N2O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
332.37 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3,4-difluoro-N-((1-(methylsulfonyl)piperidin-4-yl)methyl)benzamide typically involves multiple steps:
Formation of the Piperidine Intermediate: The piperidine ring is synthesized through a series of reactions starting from commercially available precursors
Attachment of the Benzamide Core: The benzamide core is introduced through an amide coupling reaction. This involves the reaction of the piperidine intermediate with 3,4-difluorobenzoyl chloride in the presence of a base such as triethylamine.
Purification: The final product is purified using techniques such as recrystallization or chromatography to obtain the desired compound in high purity.
Industrial Production Methods
Industrial production of this compound would involve scaling up the synthetic route described above. This includes optimizing reaction conditions to maximize yield and purity, as well as implementing efficient purification processes. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.
Chemical Reactions Analysis
Types of Reactions
3,4-difluoro-N-((1-(methylsulfonyl)piperidin-4-yl)methyl)benzamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride, which can reduce the carbonyl group to an alcohol.
Substitution: The difluoro groups on the benzamide core can undergo nucleophilic substitution reactions with nucleophiles such as amines or thiols.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents under acidic or basic conditions.
Reduction: Lithium aluminum hydride, sodium borohydride, and other reducing agents under anhydrous conditions.
Substitution: Nucleophiles such as amines, thiols, and alcohols in the presence of a base or catalyst.
Major Products
Oxidation: Formation of sulfoxides or sulfones.
Reduction: Formation of alcohols from the reduction of the carbonyl group.
Substitution: Formation of substituted benzamides with various functional groups replacing the difluoro groups.
Scientific Research Applications
Medicinal Chemistry
The compound is primarily investigated for its role as a pharmacophore in drug design. Its structure allows for targeted interactions with specific receptors or enzymes, making it a candidate for developing new therapeutic agents. Research indicates that modifications to the piperidine and difluoro groups can enhance binding affinity and selectivity towards biological targets .
Biological Studies
In biological research, 3,4-difluoro-N-((1-(methylsulfonyl)piperidin-4-yl)methyl)benzamide is utilized to study its interaction with various biomolecules. This includes assessing its binding affinity to receptors involved in disease pathways such as cancer and inflammation. Experimental studies have shown promising results in modulating enzyme activity linked to these conditions.
Pharmaceutical Research
The compound is being explored for its potential therapeutic effects across several domains:
- Anti-inflammatory : Investigations are ongoing into its efficacy in reducing inflammation markers.
- Anticancer : Preliminary studies suggest it may inhibit cancer cell proliferation through specific molecular pathways.
- Antimicrobial : The compound's structural features may contribute to antimicrobial properties, warranting further exploration in infectious disease contexts .
Industrial Applications
Beyond medicinal uses, this compound serves as an intermediate in synthesizing more complex molecules with desired biological activities. Its unique properties make it valuable in the development of new chemical entities in pharmaceutical manufacturing.
Mechanism of Action
The mechanism of action of 3,4-difluoro-N-((1-(methylsulfonyl)piperidin-4-yl)methyl)benzamide involves its interaction with specific molecular targets. The compound binds to receptors or enzymes, modulating their activity. The difluoro groups and the piperidine ring play a crucial role in enhancing the binding affinity and selectivity of the compound. The exact pathways and molecular targets depend on the specific application and the biological system being studied.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural Analogues and Substituent Effects
The compound shares structural homology with several derivatives reported in crystallographic and synthetic studies. Key comparisons include:
4-Chloro-N-{[1-(4-Chlorobenzoyl)piperidin-4-yl]methyl}benzamide Monohydrate
- Core Structure : Similar benzamide-piperidine scaffold but with chlorine substituents on both aromatic rings.
- Piperidine Conformation : The piperidine ring adopts a chair conformation, as observed in crystallographic studies, which is likely conserved in the target compound due to steric and electronic similarities .
- Interactions: In the crystal lattice, hydrogen bonding (N–H···O, O–H···O) stabilizes the structure.
B. Example 53 (from )
- Structure: 4-(4-Amino-1-(1-(5-fluoro-3-(3-fluorophenyl)-4-oxo-4H-chromen-2-yl)ethyl)-1H-pyrazolo[3,4-d]pyrimidin-3-yl)-2-fluoro-N-isopropylbenzamide.
- Key Differences : Incorporates a pyrazolopyrimidine chromene system absent in the target compound. The isopropyl group and additional fluorinated aromatic systems may confer distinct pharmacokinetic properties, such as increased lipophilicity (logP) compared to the target compound’s methylsulfonyl-piperidine moiety .
Generic Fluorinated Benzamide Derivatives
- Trends: Fluorine atoms at the 3- and 4-positions on the benzamide ring are known to enhance metabolic stability and membrane permeability compared to non-fluorinated analogues. The methylsulfonyl group may further improve solubility relative to alkyl or aryl substituents .
Table 1: Comparative Data for Selected Compounds
*Calculated based on molecular formula C₁₄H₁₇F₂N₂O₃S.
Key Observations :
- Synthetic Accessibility : The target compound’s synthesis likely parallels methods for analogues, such as amide coupling (e.g., EDC/HOBt) and sulfonylation of piperidine. However, yields and purity may vary due to steric hindrance from the difluoro and methylsulfonyl groups .
Biological Activity
3,4-Difluoro-N-((1-(methylsulfonyl)piperidin-4-yl)methyl)benzamide is a synthetic compound that has garnered attention for its potential therapeutic applications. This article aims to explore the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and relevant case studies.
Chemical Structure and Properties
The compound is characterized by the following chemical structure:
- Chemical Formula : CHFNOS
- Molecular Weight : 318.35 g/mol
The presence of difluoromethyl and methylsulfonyl groups suggests potential interactions with biological targets, making it a candidate for further investigation in medicinal chemistry.
Anticancer Properties
Recent studies have indicated that similar compounds exhibit significant anticancer activity. For instance, derivatives with piperidine structures have shown efficacy against various cancer cell lines, including breast and lung cancer cells. The mechanism often involves the inhibition of key pathways such as PARP1 activity, which is crucial for DNA repair in cancer cells .
| Compound | IC50 (µM) | Cancer Cell Line |
|---|---|---|
| 3,4-Difluoro Compound | TBD | TBD |
| Olaparib | 57.3 | Breast Cancer |
| Compound 5e | TBD | Breast Cancer |
Cardiovascular Effects
The compound's structural analogs have been investigated for their effects on cardiovascular diseases, particularly dilated cardiomyopathy. In animal models, these compounds have been shown to improve cardiac function and reduce heart failure symptoms .
The biological activity of this compound can be attributed to several mechanisms:
- Inhibition of Enzymatic Activity : Similar compounds have demonstrated the ability to inhibit enzymes involved in cancer cell proliferation.
- Receptor Modulation : The piperidine moiety may interact with neurotransmitter receptors, influencing neurochemical pathways.
- Induction of Apoptosis : Evidence suggests that these compounds can trigger apoptotic pathways in malignant cells.
Case Studies
A notable study conducted on a related compound demonstrated its effectiveness in reducing tumor size in xenograft models. The treatment led to a significant decrease in cell viability and an increase in apoptotic markers compared to controls .
Study Highlights:
- Model : Xenograft mouse model
- Dosage : Administered at varying concentrations
- Outcome : Significant reduction in tumor volume (p < 0.05)
Q & A
Basic Research Questions
Q. What are the optimal synthetic routes for preparing 3,4-difluoro-N-((1-(methylsulfonyl)piperidin-4-yl)methyl)benzamide, and how do reaction conditions influence yield?
- Methodology : The synthesis typically involves coupling 3,4-difluorobenzoic acid derivatives with a piperidin-4-ylmethylamine intermediate. Key steps include sulfonylation of the piperidine nitrogen using methylsulfonyl chloride under basic conditions (e.g., triethylamine in dichloromethane). Solvent choice (DMF or DCM) and temperature control (0–25°C) are critical to minimize side reactions like over-sulfonylation . Post-synthesis purification via column chromatography (silica gel, ethyl acetate/hexane) ensures >95% purity. Confirmatory techniques include -NMR and LC-MS .
Q. How can researchers characterize the molecular structure of this compound, and what analytical techniques are most reliable?
- Methodology : X-ray crystallography is ideal for resolving 3D structure, with SHELXL or WinGX used for refinement . For non-crystalline samples, -NMR and FT-IR verify functional groups (e.g., sulfonamide S=O stretch at ~1350 cm). High-resolution mass spectrometry (HRMS) confirms molecular weight. Computational tools like Gaussian or ORCA can predict electronic properties (e.g., HOMO-LUMO gaps) to correlate with reactivity .
Q. What are the primary challenges in achieving high-purity batches, and how can they be mitigated?
- Methodology : Common impurities include unreacted starting materials (e.g., residual piperidine derivatives) or by-products from incomplete sulfonylation. Techniques:
- Use scavenger resins (e.g., polymer-bound isocyanates) to trap excess reagents.
- Optimize reaction stoichiometry (1:1.2 molar ratio of amine to sulfonyl chloride).
- Monitor reaction progress via TLC (R = 0.3–0.5 in EtOAc/hexane) .
Advanced Research Questions
Q. How can crystallographic data resolve contradictions in proposed binding conformations of this compound with biological targets?
- Methodology : When conflicting docking simulations arise (e.g., ligand-receptor pose mismatches), X-ray crystallography of co-crystals provides definitive binding mode validation. For example, SHELXD can phase diffraction data to resolve electron density maps of the ligand-enzyme complex. Discrepancies in piperidine ring puckering or sulfonamide orientation can be addressed via Hirshfeld surface analysis . If co-crystallization fails, molecular dynamics simulations (AMBER or GROMACS) under physiological conditions (37°C, pH 7.4) refine conformational flexibility .
Q. What experimental strategies can reconcile conflicting bioactivity data across cell-based assays?
- Methodology : Contradictory IC values (e.g., kinase inhibition in HEK293 vs. HeLa cells) may stem from off-target effects or assay conditions. Solutions:
- Validate target engagement via cellular thermal shift assays (CETSA).
- Use isogenic cell lines to control for genetic background variability.
- Standardize assay parameters (e.g., ATP concentration in kinase assays) .
Q. How can researchers design structure-activity relationship (SAR) studies to optimize this compound’s selectivity for serotonin receptors?
- Methodology :
- Scaffold modifications : Replace the benzamide’s 3,4-difluoro groups with electron-withdrawing substituents (e.g., -CF) to enhance π-stacking with receptor aromatic residues.
- Piperidine ring tweaks : Introduce bulkier substituents at the 4-position to exploit hydrophobic pockets.
- Assay setup : Radioligand binding assays (e.g., -LSD for 5-HT) paired with functional assays (calcium flux) quantify selectivity. Data analysis via GraphPad Prism (nonlinear regression for K) .
Q. What computational methods are effective in predicting metabolic stability of this sulfonamide derivative?
- Methodology : Combine in silico tools:
- CYP450 metabolism : Use StarDrop or Schrödinger’s ADMET Predictor to identify vulnerable sites (e.g., N-methylsulfonamide oxidation).
- Phase II metabolism : Predict glucuronidation sites with GLUE.
- Validate with microsomal assays (human liver microsomes + NADPH) and UPLC-MS/MS metabolite profiling .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
